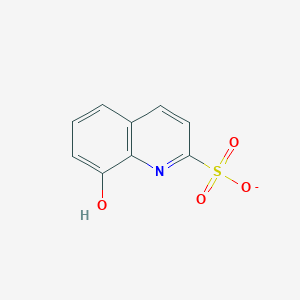
8-Hydroxyquinoline-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyquinoline-2-sulfonate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities and applications. The sulfonate group at the 2-position enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-2-sulfonate typically involves the sulfonation of 8-hydroxyquinoline. This can be achieved by reacting 8-hydroxyquinoline with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyquinoline-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different hydroxyquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
8-Hydroxyquinoline-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for metal ions, facilitating the study of metal-ligand interactions.
Biology: The compound is employed in biological assays to investigate enzyme activities and cellular processes.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is used in the formulation of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-hydroxyquinoline-2-sulfonate involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects. The compound targets various molecular pathways, including those involved in oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its metal-chelating properties and biological activities.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
7-Iodo-8-hydroxyquinoline: Known for its potent anticancer activity.
Uniqueness: 8-Hydroxyquinoline-2-sulfonate stands out due to its enhanced solubility and reactivity, making it more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C9H6NO4S- |
|---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
8-hydroxyquinoline-2-sulfonate |
InChI |
InChI=1S/C9H7NO4S/c11-7-3-1-2-6-4-5-8(10-9(6)7)15(12,13)14/h1-5,11H,(H,12,13,14)/p-1 |
InChI Key |
QLJOSEUOQHDGTQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















